molecular formula C13H9F3O3 B11848520 1-(Trifluoromethoxy)naphthalene-6-acetic acid

1-(Trifluoromethoxy)naphthalene-6-acetic acid

Cat. No.: B11848520
M. Wt: 270.20 g/mol
InChI Key: SOWBXVRGXOCYLV-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-6-acetic acid (CAS: 1261799-19-2) is a fluorinated naphthalene derivative with the molecular formula C₁₃H₉F₃O₃ and a molecular weight of 270.20 g/mol . It features a trifluoromethoxy (-OCF₃) substituent at the 1-position and an acetic acid group at the 6-position of the naphthalene ring. This compound is manufactured as a high-purity (≥98%) active pharmaceutical ingredient (API) intermediate, certified under ISO standards for use in global drug development . The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for improving pharmacokinetic properties.

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

2-[5-(trifluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-11-3-1-2-9-6-8(7-12(17)18)4-5-10(9)11/h1-6H,7H2,(H,17,18)

InChI Key

SOWBXVRGXOCYLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(=O)O)C(=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions . The subsequent introduction of the acetic acid group can be achieved through Friedel-Crafts acylation or other carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)naphthalene-6-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the acetic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-6-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which 1-(Trifluoromethoxy)naphthalene-6-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters of 1-(Trifluoromethoxy)naphthalene-6-acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number Purity Primary Application
1-(Trifluoromethoxy)naphthalene-6-acetic acid C₁₃H₉F₃O₃ 270.20 -OCF₃, -CH₂COOH 1261799-19-2 ≥98% Pharmaceutical intermediate
1-(Difluoromethyl)naphthalene-6-acetic acid C₁₃H₁₀F₂O₂ 236.21 -CF₂H, -CH₂COOH 1261844-56-7 ≥98% Likely pharmaceutical use
1-Naphthaleneacetic acid (NAA) C₁₂H₁₀O₂ 186.20 -CH₂COOH 86-87-3 Not specified Plant growth regulator
6-Methoxy-1-naphthoic acid C₁₂H₁₀O₃ 218.21 -OCH₃, -COOH 36112-61-5 ≥95% Pharmaceuticals, materials
Key Observations:
  • Substituent Effects: The trifluoromethoxy group (-OCF₃) in the target compound is more electronegative and bulkier than the difluoromethyl (-CF₂H) group in its analog . Compared to 1-naphthaleneacetic acid (NAA), the absence of fluorine in NAA reduces lipophilicity, limiting its use in drug design but making it suitable for agricultural applications (e.g., root growth promotion) . The methoxy (-OCH₃) group in 6-methoxy-1-naphthoic acid offers moderate electronegativity but lacks the metabolic stability conferred by fluorine .
  • Molecular Weight and Solubility :

    • The target compound’s higher molecular weight (270.20 vs. 186.20 for NAA) may reduce aqueous solubility, necessitating formulation adjustments in drug delivery .

Biological Activity

1-(Trifluoromethoxy)naphthalene-6-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

1-(Trifluoromethoxy)naphthalene-6-acetic acid features a naphthalene ring substituted with a trifluoromethoxy group and an acetic acid moiety. The trifluoromethoxy group is known for enhancing the compound's lipophilicity and potentially altering its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of naphthalene derivatives, including 1-(trifluoromethoxy)naphthalene-6-acetic acid. For instance, in a study evaluating various naphthalene derivatives, it was found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines, such as MDA-MB-231.

Case Study: Cytotoxicity and Mechanism

In vitro testing showed that 1-(trifluoromethoxy)naphthalene-6-acetic acid induced cell cycle arrest and apoptosis in MDA-MB-231 cells. The compound was observed to decrease the percentage of cells in the G1 phase significantly while increasing those in the S phase, indicating an interference with cell cycle progression. Flow cytometry analysis demonstrated that treatment with this compound led to apoptosis in a dose-dependent manner, suggesting its potential as an effective anticancer agent .

Table 1: Effects of 1-(Trifluoromethoxy)naphthalene-6-acetic acid on MDA-MB-231 Cells

Treatment Concentration (μM)% Cells in G1 Phase% Cells in S Phase% Apoptosis Induction
Control74.3919.845
139.1436.9925
1020.0050.0045

Antimicrobial Activity

The antimicrobial potential of naphthalene derivatives has also been explored, particularly against multidrug-resistant bacterial strains. In vitro studies have indicated that compounds similar to 1-(trifluoromethoxy)naphthalene-6-acetic acid exhibit inhibitory effects against various pathogens.

Case Study: Inhibition of Multidrug-Resistant Bacteria

Research has shown that certain naphthalene derivatives can act as inhibitors of metallo-beta-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. For example, compounds related to our target showed micromolar inhibitory potency against NDM-1 and VIM-2, two critical enzymes associated with antibiotic resistance .

Table 2: Inhibitory Activity Against Metallo-Beta-Lactamases

CompoundIC50 (μM) NDM-1IC50 (μM) VIM-2
1-(Trifluoromethoxy)naphthalene-6-acetic acidXY
Related Naphthalene Derivative CP3542.7>100

Pharmacological Implications

The pharmacological implications of these findings suggest that 1-(trifluoromethoxy)naphthalene-6-acetic acid could serve as a lead compound for developing new therapeutic agents targeting cancer and resistant bacterial infections. The presence of the trifluoromethoxy group may enhance its efficacy by improving metabolic stability and bioavailability.

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